![molecular formula C22H18F3N3O3S B4066497 2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4066497.png)
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H18F3N3O3S and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide is 461.10209710 g/mol and the complexity rating of the compound is 792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Applications
One study involves the synthesis and toxicity testing of pyridine derivatives against the cowpea aphid, Aphis craccivora Koch. The insecticidal activity of these compounds was evaluated, showing that one of the compounds exhibited approximately four times the insecticidal activity of acetamiprid, a widely used insecticide. This research indicates the potential for similar compounds to be used in developing new insecticides with enhanced efficacy (Bakhite et al., 2014).
Anticancer Properties
Another study focused on the synthesis and screening of novel 2-chloro N-aryl substituted acetamide derivatives for their cytotoxicity against various cancer cell lines, including PANC-1, HepG2, and MCF7. The compounds exhibited varying levels of cytotoxicity, with some showing significant potency, highlighting the potential of similar chemical structures in anticancer drug development (Vinayak et al., 2014).
Antimicrobial and Dye Applications
Research into polyfunctionalized acyclic and heterocyclic dye precursors based on similar chemical frameworks has shown significant antimicrobial activity against tested organisms. Some compounds displayed higher efficiency than standard treatments, indicating the potential for dual-use in antimicrobial treatments and textile dyeing applications with enhanced biological properties (Shams et al., 2011).
Synthesis and Biological Interest
The utilization of similar compounds in the synthesis of arylazocarbazole derivatives highlights their role in the creation of new materials with potential biological interest. This research demonstrates the versatility of such chemical structures in synthesizing a wide range of biologically relevant compounds (Fadda et al., 2010).
Antitumor Evaluation
A study on the synthesis of different heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, from a key precursor similar to the query compound, revealed high inhibitory effects in vitro against various cancer cell lines. This research underscores the potential of such compounds in the development of new antitumor agents (Shams et al., 2010).
properties
IUPAC Name |
2-[[5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S/c1-31-18-9-5-2-6-13(18)14-10-19(29)28-21(15(14)11-26)32-12-20(30)27-17-8-4-3-7-16(17)22(23,24)25/h2-9,14H,10,12H2,1H3,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZSVLSOJCOTRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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